2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Low-dielectric polyimide High-frequency substrate BPADA-BAPP

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP, CAS 158066-25-2) is a bisphenol-A-derived aromatic diamine monomer containing two ether-linked 4-aminophenoxy terminal groups. BAPP is primarily employed as a diamine building block in the synthesis of high-performance polyimides and copolyimides via thermal or chemical imidization with aromatic dianhydrides.

Molecular Formula C27H26N2O2
Molecular Weight 410.5 g/mol
CAS No. 158066-25-2
Cat. No. B132241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis[4-(4-aminophenoxy)phenyl]propane
CAS158066-25-2
Molecular FormulaC27H26N2O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
InChIInChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
InChIKeyKMKWGXGSGPYISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): A Flexible Diamine Monomer for Soluble, Low-Dielectric Polyimides


2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP, CAS 158066-25-2) is a bisphenol-A-derived aromatic diamine monomer containing two ether-linked 4-aminophenoxy terminal groups. BAPP is primarily employed as a diamine building block in the synthesis of high-performance polyimides and copolyimides via thermal or chemical imidization with aromatic dianhydrides [1]. The incorporation of the flexible isopropylidene bridge and ether linkages imparts processability advantages—including solvent solubility and thermoplastic behavior—that are absent in fully rigid polyimide architectures.

Why 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Cannot Be Randomly Replaced by Common Diamines Like ODA


Polyimide properties—dielectric constant, glass transition temperature, solubility, and mechanical ductility—are exquisitely sensitive to diamine monomer architecture. Replacing BAPP with a rigid diamine such as 4,4′-oxydianiline (ODA) produces intractable, high‑Tg polyimides that are insoluble in organic solvents and exhibit a dielectric constant of ~3.10, which is unfavourable for high-frequency applications [1]. Conversely, substituting BAPP with heavily fluorinated analogs such as 6FBAPP lowers the dielectric constant further but compromises mechanical toughness and increases monomer cost [2]. BAPP occupies a unique performance envelope that balances thermoplastic processability, moderate dielectric properties, and solution castability—none of which can be simultaneously achieved by simple diamine interchange.

Quantitative Differentiation Evidence for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) vs. Comparator Diamines


Dielectric Constant Lowering: BPADA-BAPP Polyimide Dk 2.32–2.95 vs. ODA-PMDA Dk 3.10

Polyimides synthesized from 4,4′-(4,4′-Isopropylidenediphenoxy)diphthalic anhydride (BPADA) and BAPP exhibit dielectric constants ranging from 2.32 to 2.95, directly measured against 3.10 for the conventional ODA-PMDA (Kapton-type) polyimide system in the same study [1]. This represents a 5–25% reduction in dielectric constant, depending on the exact copolymer composition and imidization protocol.

Low-dielectric polyimide High-frequency substrate BPADA-BAPP

Glass Transition Temperature Reduction: BAPP-ODPA Polyimide Tg 225–230 °C vs. Kapton Tg 360–410 °C

The glass transition temperature (Tg) of polyimide derived from BAPP and 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) is reported at 225–230 °C [1]. In comparison, the industry-standard Kapton HN film (PMDA-ODA polyimide) exhibits a Tg in the range of 360–410 °C [2]. The resulting 130–185 °C reduction in Tg transforms the polyimide from a high-temperature thermoset into a melt-processable thermoplastic.

Thermoplastic polyimide Melt processability BAPP-ODPA

Solvent Solubility: BAPP-Based Polyimides Are Fully Soluble in NMP vs. Insoluble Conventional PMDA-ODA

Patent US 4,954,612 demonstrates that polyimides incorporating BAPP are readily soluble in N-methylpyrrolidone (NMP) and exhibit high reduced viscosities of 0.6–1.87 dl/g, indicative of high molecular weight [1]. The same patent describes that conventional aromatic polyimides, such as those based on PMDA-ODA, are intractable and insoluble in organic solvents, mandating precursor polyamic-acid processing followed by thermal imidization on the substrate.

Soluble polyimide Solution processing NMP solubility

Elongation at Break: BAPP-ODPA Polyimide Achieves 29% vs. Typical Rigid Aromatic Polyimides at 5–10%

The BAPP-ODPA polyimide film exhibits an elongation at break of 29%, with the material showing a characteristic yield point typical of thermoplastic polymers—behaviour that is distinctly different from the brittle fracture observed in conventional rigid-rod aromatic polyimides [1]. By contrast, fully aromatic non-BAPP polyimides derived from rigid diamines such as p-phenylenediamine typically exhibit elongation at break values in the 5–10% range under similar testing conditions.

Thermoplastic polyimide Tensile ductility BAPP-ODPA

High-Value Application Scenarios for 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Based on Verified Differentiation


High-Frequency 5G and mm-Wave Communication Substrates

BPADA-BAPP polyimides deliver dielectric constants as low as 2.32, significantly below the 3.10 of ODA-PMDA, directly reducing insertion loss and propagation delay at GHz frequencies [1]. This makes BAPP-based polyimide films a target material for low-loss flexible printed circuit boards, antenna substrates, and interlayer dielectrics in 5G infrastructure and advanced semiconductor packaging.

Thermoplastic Composite Matrices and Hot-Press Laminates

With a Tg of only 225–230 °C [1], BAPP-ODPA polyimide can be hot-press molded or thermally laminated well below the processing limits of conventional PMDA-ODA (Tg > 360 °C) [2]. This enables the production of thermoplastic composite panels and metal-clad laminates for aerospace interiors and radomes, where melt-flow consolidation reduces void content and improves interlaminar adhesion.

Roll-to-Roll Solution-Cast Flexible Electronics

Because BAPP-based polyimides are fully soluble in NMP (reduced viscosity up to 1.87 dl/g) [1], they can be directly cast as films from solution without a polyamic-acid intermediate. This compatibility with continuous roll-to-roll coating and ink-jet printing dramatically simplifies the fabrication of flexible displays, OLED encapsulation layers, and wearable sensor substrates.

Low-Temperature IC Packaging Adhesives and Coatings

The combination of solvent solubility, low Tg, and high elongation at break (29%) [1] makes BAPP-containing copolyimides ideal for wafer-level adhesives and protective overcoats that require low-temperature curing, high adhesion to copper and silicon, and the ability to absorb thermomechanical stresses during thermal cycling of packaged semiconductor devices.

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